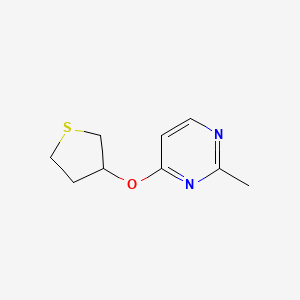
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a pyridine ring, and a thiophene ring . These types of compounds are often used in scientific research due to their unique structure, which allows for diverse applications, ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyridine, and thiophene rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the furan, pyridine, and thiophene rings. These rings are often involved in various chemical reactions, including multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Chemical Transformations and Derivatives : The chemical behavior of related furan-containing compounds in acidic media reveals pathways for synthesizing new heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives. These transformations are pivotal for creating molecules with potentially novel biological activities (Stroganova, Vasilin, & Krapivin, 2016).
Antiprotozoal Activity : Investigations into dicationic imidazo[1,2-a]pyridines, which share structural motifs with the compound of interest, have demonstrated significant antiprotozoal effects. These compounds, through a series of transformations, exhibit potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases caused by these pathogens (Ismail et al., 2004).
DNA-binding Affinity : Studies on analogs like 2,5-bis(4-guanylphenyl)furan, known as furamidine, show enhanced DNA-binding affinity compared to related drugs. These insights into the structural origins of binding efficiency highlight the potential for designing more effective drugs targeting DNA interactions (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).
Amplification of Antimicrobial Effects : The exploration of heterobicycles, including those with furan and pyridine units, as amplifiers of phleomycin against Escherichia coli suggests the potential for these compounds to enhance antibiotic efficacy (Brown & Cowden, 1982).
Neuroinflammation Imaging : PET imaging studies targeting the CSF1R with compounds structurally related to the one have underscored the utility of these molecules in visualizing neuroinflammation non-invasively. This application is crucial for understanding and potentially treating a range of neuropsychiatric disorders (Horti et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-4-15(21-10-11)16(19)18-7-12-5-14(8-17-6-12)13-2-3-20-9-13/h2-6,8-10H,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARCQFPJSRDELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)
![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)
![2-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2978428.png)
![5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2978430.png)
![N-[(1-Ethyl-2-oxopyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2978431.png)
![N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide](/img/structure/B2978434.png)
![7-Fluoro-2-methyl-3-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2978435.png)
![2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2978437.png)


![3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2978443.png)